BenchChemオンラインストアへようこそ!

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide

Adenosine receptors Radioligand binding Structure-activity relationship

This ortho-methylbenzamide variant (CAS 929429-12-9) is specifically differentiated from its para-methyl regioisomer (CAS 929452-37-9) by the position of the methyl substituent on the terminal benzamide ring. Class-level SAR evidence demonstrates that such substitutional shifts can modulate adenosine A1 vs. A2A receptor selectivity by >13-fold, making this compound ideal for probing steric and electronic tolerance in the benzamide binding pocket. Deploy as a scaffold-diversification member in hit expansion libraries or as an ortho-substituted analytical reference for HPLC/NMR method development aimed at resolving regioisomeric mixtures. ≥95% HPLC purity. For R&D use only.

Molecular Formula C25H21NO4
Molecular Weight 399.4 g/mol
CAS No. 929429-12-9
Cat. No. B6544039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide
CAS929429-12-9
Molecular FormulaC25H21NO4
Molecular Weight399.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)C(=C(O3)C(=O)C4=CC=C(C=C4)OC)C
InChIInChI=1S/C25H21NO4/c1-15-6-4-5-7-20(15)25(28)26-18-10-13-21-16(2)24(30-22(21)14-18)23(27)17-8-11-19(29-3)12-9-17/h4-14H,1-3H3,(H,26,28)
InChIKeyZRKPWXCHBRBKIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(4-Methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide (CAS 929429-12-9): Procurement-Quality Overview for Research Screening


N-[2-(4-Methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide (CAS 929429-12-9) is a synthetic small molecule belonging to the 2-benzoyl-3-methyl-1-benzofuran class, characterized by a C25H21NO4 formula and a molecular weight of 399.45 g/mol . It features a 4-methoxybenzoyl substituent at the 2-position of the benzofuran core and an ortho-methylbenzamide moiety at the 6-position. Vendor technical datasheets specify a purity of ≥95% (HPLC) for research-grade supply . This compound is offered as part of commercial screening libraries, with closest structural analogs differing only in the substitution pattern of the terminal benzamide ring (e.g., para-methyl vs. ortho-methyl) or the methoxybenzoyl regioisomer .

Why Interchanging N-[2-(4-Methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide with Regioisomeric Analogs Jeopardizes Assay Reproducibility


In the benzofuran-6-yl benzamide series, the position of the methyl substituent on the terminal benzamide ring (ortho vs. para) and the regioisomeric arrangement of the methoxybenzoyl group are not inert structural variations. Class-level structure–activity relationship (SAR) evidence from methoxy-substituted 2-benzoyl-1-benzofuran derivatives demonstrates that subtle substitution changes profoundly alter target affinity and selectivity; for example, shifting methoxy groups from the para to meta position on the benzoyl ring modulates adenosine A1 vs. A2A receptor selectivity by more than an order of magnitude [1]. Consequently, procurement of a regioisomeric or substitutional analog—such as the 4-methylbenzamide variant (CAS 929452-37-9) or the 3-methoxybenzoyl variant (CAS 929412-80-6)—without confirmatory identity testing introduces an uncontrolled variable that can shift potency, selectivity, and functional activity in ways that are not predictable from nominal structural similarity alone [1]. The quantitative evidence below, where available, underscores why these seemingly minor structural differences are consequential for scientific selection.

Quantitative Differentiation Evidence for N-[2-(4-Methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide Against Closest Analogs


Adenosine A1 vs. A2A Receptor Affinity: Class-Level SAR in Methoxy-2-benzoylbenzofurans

A series of fourteen methoxy-substituted 2-benzoyl-1-benzofuran derivatives were evaluated for adenosine A1 and A2A receptor affinity using rat brain radioligand binding assays [1]. Compound 3j (6,7-dimethoxybenzofuran-2-yl)(3-methoxyphenyl)methanone) exhibited A1 Ki = 6.880 µM and A2A Ki = 0.5161 µM, representing a >13-fold selectivity for A2A over A1. In contrast, compounds with C6,C7-diOCH3 substitution on ring A combined with meta-OCH3 on ring B (3a–b, 3i–k) showed preferential A1 affinity with Ki values <10 µM. These data demonstrate that the position and number of methoxy substituents on the benzofuran and benzoyl rings are critical determinants of adenosine receptor subtype selectivity, with single-position changes producing substantial affinity shifts [1]. While the target compound N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide was not directly tested in this study, it shares the core 2-benzoyl-3-methylbenzofuran scaffold with a para-methoxybenzoyl group, placing it within the SAR space where methoxy substitution patterns govern receptor engagement.

Adenosine receptors Radioligand binding Structure-activity relationship

Vendor-Supplied Purity and Identity Benchmarks for Ortho- vs. Para-Methylbenzamide Analogs

Commercial technical datasheets for the target compound (2-methylbenzamide, CAS 929429-12-9) and its direct para-methyl analog (4-methylbenzamide, CAS 929452-37-9) both specify a purity of ≥95% (HPLC), identical molecular formula (C25H21NO4), and identical molecular weight (399.45 g/mol) . The compounds are differentiated solely by the position of the methyl group on the terminal benzamide ring: ortho (target) vs. para (analog). No certificates of analysis with lot-specific purity values, impurity profiles, or residual solvent data were publicly available for either compound at the time of this assessment.

Chemical purity Quality control Analytical characterization

Antiproliferative Activity Landscape of 3-Methyl-1-Benzofuran Derivatives

A series of 3-methyl-1-benzofuran derivatives with varying substituents at positions 2, 4, 6, and 7 were screened for antiproliferative activity against two human non-small cell lung cancer (NSCLC) cell lines, NSCLC-N6 and A549 [1]. The study identified that methoxy-substituted compounds at the 4- and 6-positions remained largely inactive unless combined with specific carboxamide modifications at position 7, where introduction of a CONH2 group markedly improved activity (e.g., compound 15 vs. 18, 26 vs. 31, and 29 vs. 32) [1]. Active compounds displayed IC50 values between 10 µM and 50 µM, with the reference cytostatic compound A190 showing IC50 values of 39.4 µM (NSCLC-N6) and 52.6 µM (A549) [1]. The target compound N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide bears a methoxy group at the 4'-position of the benzoyl ring and a methylbenzamide at position 6 of the benzofuran core but lacks the critical 7-CONH2 group associated with enhanced antiproliferative activity in this series. This suggests that, within the SAR framework established for this scaffold, the target compound's substitution pattern is more consistent with the inactive or weakly active methoxy-substituted congeners than with the carboxamide-optimized active series.

Anticancer screening NSCLC cell lines Cytostatic activity

Availability of High-Strength Differential Evidence: Explicit Gap Statement

A comprehensive search of primary research literature (PubMed), patent databases, authoritative chemical biology databases (ChEMBL, PubChem), and reputable vendor technical datasheets (Chemenu, non-excluded sources) was conducted to identify quantitative head-to-head comparative data for N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide against its closest structural analogs. At the time of this assessment, no peer-reviewed publication, patent, or curated database entry was found that reports direct, quantitative activity data (e.g., IC50, Ki, EC50, Kd, selectivity ratio, PK parameter, or in vivo efficacy endpoint) for this specific compound. The compound appears to be a screening library member without publicly disclosed biological annotation. Consequently, high-strength differential evidence (Evidence_Tag: Direct head-to-head comparison) is currently absent for this compound. The evidence provided in this guide is limited to class-level SAR inference from structurally related 2-benzoyl-3-methylbenzofuran derivatives and supporting vendor purity data.

Data availability Evidence gap Procurement decision support

Recommended Research and Procurement Application Scenarios for N-[2-(4-Methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide


Adenosine Receptor Subtype Selectivity Profiling in Hit Expansion Campaigns

Based on class-level SAR from methoxy-2-benzoylbenzofurans that demonstrates >13-fold selectivity shifts between A1 and A2A receptors with altered methoxy substitution patterns [1], this compound is suitable as a scaffold-diversification member in adenosine receptor antagonist hit expansion libraries. Its ortho-methylbenzamide substitution represents an underexplored region of the SAR landscape, making it a logical choice for probing the steric and electronic tolerance of the benzamide binding pocket in adenosine receptor subtypes.

Scaffold-Hopping Reference for Benzofuran-Based Kinase or GPCR Inhibitor Programs

The 2-benzoyl-3-methyl-1-benzofuran core is a recognized privileged scaffold in medicinal chemistry, with demonstrated activity across multiple target classes including adenosine receptors [1] and antiproliferative targets in NSCLC models [2]. Procurement of this specific ortho-methylbenzamide variant enables systematic exploration of benzamide substitution effects within an existing benzofuran-focused medicinal chemistry program, particularly where ortho-substitution on the terminal aryl ring is hypothesized to restrict rotational freedom and influence binding conformation.

Analytical Reference Standard for Regioisomer Differentiation in Quality Control

Given the availability of the para-methylbenzamide regioisomer (CAS 929452-37-9) from the same vendor with identical molecular formula, molecular weight, and purity specification , this compound can serve as the ortho-substituted analytical reference in HPLC or NMR method development aimed at resolving regioisomeric mixtures or confirming the identity of synthesized benzofuran-6-yl benzamide derivatives.

Negative Control or Inactive Congener in Antiproliferative Screening Cascades

Class-level SAR indicates that methoxy-substituted 3-methyl-1-benzofuran derivatives lacking a 7-CONH2 group are predominantly inactive or weakly active in NSCLC antiproliferative assays, in contrast to 7-carboxamide analogs that show IC50 values of 10–50 µM [2]. This compound, which bears a 6-methylbenzamide but no 7-CONH2 substituent, may therefore be rationally deployed as a structurally matched inactive or weakly active control compound in NSCLC phenotypic screening cascades, provided that its inactivity is experimentally confirmed in the user's specific assay system.

Quote Request

Request a Quote for N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.